Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate
Overview
Description
Methyl 1’,2’-dihydro-2’-oxo-spiro[cyclopropane-1,3’-[3H]indole]-6’-carboxylate: is a complex organic compound belonging to the class of spirocyclic oxindoles These compounds are characterized by a unique spirocyclic structure where a cyclopropane ring is fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1’,2’-dihydro-2’-oxo-spiro[cyclopropane-1,3’-[3H]indole]-6’-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Spirocyclization: The spirocyclic structure is formed by introducing a cyclopropane ring through a cyclopropanation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Oxo derivatives of the spirocyclic structure.
Reduction: Reduced forms of the indole or cyclopropane ring.
Substitution: Substituted indole or cyclopropane derivatives.
Scientific Research Applications
Methyl 1’,2’-dihydro-2’-oxo-spiro[cyclopropane-1,3’-[3H]indole]-6’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1’,2’-dihydro-2’-oxo-spiro[cyclopropane-1,3’-[3H]indole]-6’-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives .
Uniqueness
Methyl 1’,2’-dihydro-2’-oxo-spiro[cyclopropane-1,3’-[3H]indole]-6’-carboxylate is unique due to its spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and specific binding affinities. This makes it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
methyl 2-oxospiro[1H-indole-3,1'-cyclopropane]-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-10(14)7-2-3-8-9(6-7)13-11(15)12(8)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEMKUJHZCNGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3(CC3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138743 | |
Record name | Methyl 1′,2′-dihydro-2′-oxospiro[cyclopropane-1,3′-[3H]indole]-6′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83414-46-4 | |
Record name | Methyl 1′,2′-dihydro-2′-oxospiro[cyclopropane-1,3′-[3H]indole]-6′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83414-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1′,2′-dihydro-2′-oxospiro[cyclopropane-1,3′-[3H]indole]-6′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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